molecular formula C11H20N2O2 B1286846 cis-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370882-99-8

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Cat. No. B1286846
CAS RN: 370882-99-8
M. Wt: 212.29 g/mol
InChI Key: VGJOEEIXDPWTAZ-IUCAKERBSA-N
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Description

Synthesis Analysis

The synthesis of related diazabicyclo compounds involves the oxidation of N-amino-3-azabicyclo[3.3.0]octane by chloramine, leading to the formation of 3,4-diazabicyclo[4.3.0]non-2-ene and N,N'-azo-3-azabicyclo[3.3.0]octane as the main products . The synthesis process is characterized by the formation of a cis configuration at the bicyclic junction, which is a key structural feature that can influence the reactivity and stability of the resulting compounds.

Molecular Structure Analysis

The molecular structure of diazabicyclo compounds has been studied using various techniques, including NMR and X-ray crystallography. The determination of the coupling constant of the bridgehead hydrogens through multinuclear proton decoupling has been instrumental in establishing the cis-trans configuration at the bicyclic junction . Additionally, X-ray data collection on a single crystal of a tetrazene derivative has provided detailed crystallographic properties, confirming the cis configuration for the bicyclic bridge link and a trans configuration for the azo group .

Chemical Reactions Analysis

The chemical reactivity of diazabicyclo compounds can be exemplified by the organocatalytic activation of N-chlorosuccinimide (NCS) by 1,4-diazabicyclo[2.2.2]octane (DABCO), which leads to the chlorination of alkenes . The formation of a chloriranium ion from NCS and the alkene allows for the intermolecular opening by nucleophiles such as acetic acid, resulting in the synthesis of trans-chloro esters . This demonstrates the potential of diazabicyclo compounds to participate in halogenation and esterification reactions, which are valuable transformations in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazabicyclo compounds are closely related to their molecular structure. The cis configuration at the bicyclic junction can affect the compound's stability and reactivity. For instance, the low-temperature conformational study of the compounds mentioned in the first paper shows splitting of the 13C signal, which is consistent with a cis structure . The ability of DABCO to act as a Lewis base and organocatalyst in the activation of halogenating agents highlights its chemical versatility and potential utility in various synthetic applications .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The compound has been a subject of synthesis and structural analysis, where researchers have developed methods for its synthesis and characterized its structure using techniques like NMR and X-ray crystallography. For example, Delalu et al. (1999) focused on the synthesis and NMR investigation of related diazabicyclo compounds, highlighting the importance of cis—trans configurations at the bicyclic junction and providing insights into the structural aspects of these compounds through X-ray data collection Delalu et al., 1999.

  • Improved Synthesis Processes : The development of improved and scalable processes for synthesizing diazabicyclo[3.2.1]octane analogues, as reported by Huang and Teng (2011), showcases the ongoing efforts to optimize the synthesis of such compounds, potentially including cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. This research underscores the compound's relevance in synthetic chemistry, providing a foundation for its application in various domains Huang & Teng, 2011.

Molecular Mechanics and Conformational Studies

  • Conformational Analysis : Studies like the one conducted by Toma et al. (1992) on the conformational analysis of diazabicyclo[3,2,1] octanes reveal the compound's interesting molecular mechanics. Such research provides valuable insights into the preferred conformations and structural features of these compounds, contributing to our understanding of their behavior and potential applications in medicinal chemistry and drug design Toma et al., 1992.

Catalysis and Organic Synthesis Applications

  • Catalytic Applications : The use of diazabicyclo[2.2.2]octane (DABCO) as a catalyst in organic synthesis is well-documented, indicating the potential of similar compounds like this compound in facilitating various chemical reactions. Bita (2010) highlights DABCO's role as an eco-friendly and efficient catalyst in numerous organic transformations, suggesting possible catalytic applications for related compounds Bita, 2010.

properties

IUPAC Name

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJOEEIXDPWTAZ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CN[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582692
Record name tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370882-99-8
Record name tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. A mixture of 1-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester (11.31 g, 38 mmol), di-t-butyl dicarbonate (8.78 g, 40.2 mmol), Et3N (5.4 mL, 38.7 mmol) and Pd(OH)2 on carbon (20% on dry basis-Pearlman's catalyst) (1.3 g) were taken into EtOH (110 mL). The mixture was hydrogenated at 60 psi for 24 h in a Parr bottle. The catalyst was removed by filtration and the filtrate was concentrated to dryness to tan solid. Crude residue was shaken well with hexane (100 mL) and filtered. The filtrate was concentrated to yield the title compound (9.70 g, 94.25%). MS (ESI) mass calcd. for C13H21NO5, 271.32; 1H NMR (400 MHz, CDCl3) 4.24 (q, J=7.1, 2H), 4.03 (s br, 2H), 3.49 (t, J=5.6, 2H), 2.32 (m, 3H), 1.47 (s, 9H), 1.31 (t, J=7.1, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step Two
Quantity
8.78 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
94.25%

Synthesis routes and methods II

Procedure details

A mixture of 8-benzyl-3,8-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester (1.34 g, 4.44 mmol) and wet Pd(OH)2/C (20 wt %, 938 mg) in EtOH (30 mL) was shaken under 60 psi atmosphere of H2 for 2 days at 50° C. The reaction mixture was filtered and concentrated to give title compound (1.0 g, 94%). MS (ESI) mass calcd. for C11H20N2O2, 212.29; m/z found, 213.2 [M+H]+. 1H NMR (CDCl3): 4.32-4.0 (m, 1H), 3.93-3.17 (m, 5H), 3.10-2.70 (m, 3H), 1.98-1.67 (m, 2H), 1.56-1.36 (m, 9H).
Name
8-benzyl-3,8-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
938 mg
Type
catalyst
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

5-Benzylamino-3,6-dihydro-2H-pyridine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (8.15 g, 30 mmol) from Step A and benzyl amine (3.43 g, 31.8 mmol) were dissolved into toluene (150 mL). The mixture was refluxed vigorously for 72 h and the generated water was collected into Dean-Stark apparatus. The residual solution was concentrated to yield the title compound (10.2 g, 92.5%). MS (ESI) mass calcd. for C20H28N2O4, 360.45, m/z found, 361.2 [M+H]+. The crude product was carried to the next step without any purification.
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
92.5%

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